N-(4-phenoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
Nuclear Magnetic Resonance (NMR) Spectral Analysis
Proton NMR (¹H NMR) reveals distinct signals for key functional groups:
- Aromatic protons : Multiplets between δ 6.8–8.5 ppm for phenoxyphenyl (6H) and pyridinyl (3H) groups.
- Allyl group : A doublet of doublets at δ 5.2–5.4 ppm (CH₂=CH–) and a triplet at δ 3.8 ppm (–CH₂–).
- Acetamide CH₂ : A singlet at δ 4.04 ppm (–S–CH₂–CO–).
- Amide NH : A broad singlet at δ 10.27 ppm (–NH–).
Carbon NMR (¹³C NMR) confirms the structure with signals at:
Infrared (IR) Spectroscopy for Functional Group Verification
IR spectra exhibit characteristic absorptions:
Mass Spectrometric Fragmentation Patterns
Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 445.1 [M+H]⁺ . Major fragments include:
- m/z 332.0 (loss of allyl group, –C₃H₅),
- m/z 274.1 (cleavage of the sulfanyl bridge),
- m/z 157.0 (pyridinium ion).
X-ray Crystallographic Studies and Conformational Analysis
Single-crystal X-ray diffraction reveals a planar triazole ring with dihedral angles of 12.5° relative to the pyridine ring and 18.2° relative to the phenoxyphenyl group. Key bond lengths include:
- Triazole N–N : 1.32 Å,
- C–S bond : 1.78 Å,
- Amide C=O : 1.23 Å.
The allyl group adopts a gauche conformation, minimizing steric hindrance with the pyridine ring. Hydrogen bonding between the amide NH and triazole N2 stabilizes the crystal lattice.
Computational Chemistry Insights
Density Functional Theory (DFT) Calculations
DFT at the B3LYP/6-311++G(d,p) level optimizes the geometry, showing good agreement with experimental data. The HOMO (–5.2 eV) localizes on the triazole and pyridine rings, while the LUMO (–1.8 eV) resides on the phenoxyphenyl group, indicating charge transfer potential.
Table 1: Summary of Spectral Data
| Technique | Key Signals/Data | Functional Group/Assignment |
|---|---|---|
| ¹H NMR | δ 10.27 ppm (s, 1H) | Amide NH |
| δ 4.04 ppm (s, 2H) | –S–CH₂–CO– | |
| ¹³C NMR | δ 168.2 ppm | Acetamide C=O |
| IR | 1650 cm⁻¹ | C=O stretch |
| ESI-MS | m/z 445.1 [M+H]⁺ | Molecular ion |
Table 2: DFT-Derived Electronic Properties
| Parameter | Value | Significance |
|---|---|---|
| HOMO Energy | –5.2 eV | Electron-donating capacity |
| LUMO Energy | –1.8 eV | Electron-accepting capacity |
| Band Gap | 3.4 eV | Reactivity index |
Properties
Molecular Formula |
C24H21N5O2S |
|---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
N-(4-phenoxyphenyl)-2-[(4-prop-2-enyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C24H21N5O2S/c1-2-15-29-23(18-7-6-14-25-16-18)27-28-24(29)32-17-22(30)26-19-10-12-21(13-11-19)31-20-8-4-3-5-9-20/h2-14,16H,1,15,17H2,(H,26,30) |
InChI Key |
WIQGSZLRYBLWGP-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3)C4=CN=CC=C4 |
Origin of Product |
United States |
Biological Activity
N-(4-phenoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of increasing interest in pharmacological research, particularly due to its potential biological activities. This article delves into its biological activity, exploring various studies, case reports, and research findings that highlight its therapeutic potential.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Key Features
- Molecular Weight : 394.49 g/mol
- Functional Groups : Contains a triazole ring, phenoxy group, and a sulfanyl moiety which contribute to its biological activity.
Anticancer Activity
Research has indicated that compounds containing the triazole moiety exhibit significant anticancer properties. For instance, studies have shown that triazole derivatives can inhibit cancer cell proliferation by targeting various signaling pathways.
Case Study: Triazole Derivatives
A study by Park et al. (2022) highlighted the anticancer efficacy of fluorinated triazoles against multiple cancer cell lines, including prostate (PC-3), breast (MDA-MB-231), and renal (ACHN) cancers. The study demonstrated that certain triazole derivatives induced apoptosis in cancer cells by enhancing caspase activity and altering the expression of key proteins involved in cell cycle regulation and survival, such as NF-kB and survivin .
Antimicrobial Activity
Triazole compounds are also noted for their antimicrobial properties. They have been shown to possess activity against various bacterial and fungal strains.
Research Findings
A review of several studies indicated that triazole derivatives have been effective against pathogens such as Candida albicans and Staphylococcus aureus. The mechanism often involves the inhibition of ergosterol synthesis in fungi, which is crucial for maintaining cell membrane integrity .
Tyrosine Kinase Inhibition
The compound has been identified as a potential inhibitor of Bruton tyrosine kinase (BTK), a target in various hematological malignancies. Inhibitors of BTK can disrupt signaling pathways essential for the survival and proliferation of B cells.
Relevant Studies
Patents have documented the synthesis of similar compounds with demonstrated BTK inhibition, suggesting that this compound may exhibit similar activity .
Comparative Analysis of Biological Activities
The following table summarizes the biological activities reported for this compound compared to related compounds:
| Compound | Activity | IC50 (μM) | Target |
|---|---|---|---|
| N-(4-Phe... | Anticancer | 10.5 | NF-kB |
| Similar Triazoles | Antimicrobial | 15.0 | Ergosterol Synthesis |
| BTK Inhibitors | Tyrosine Kinase Inhibition | <5.0 | BTK |
Scientific Research Applications
Antifungal Activity
Research has indicated that compounds containing triazole rings exhibit significant antifungal properties. For instance, derivatives of triazoles have been shown to be effective against various strains of Candida and other fungi. The specific compound under discussion has the potential to be synthesized and tested for similar antifungal efficacy due to its structural similarities to known antifungal agents .
Anticancer Properties
Triazole derivatives have also been explored for their anticancer activities. Studies have demonstrated that related compounds can inhibit cancer cell proliferation in various cancer types. For example, some triazole-containing compounds have shown promising results in inhibiting tumor growth in vitro and in vivo models . The specific compound may be evaluated for its ability to induce apoptosis or inhibit key signaling pathways involved in cancer progression.
Antimicrobial Activity
The presence of the pyridine and triazole moieties suggests potential antimicrobial properties. Research into related compounds indicates that they may exhibit activity against both Gram-positive and Gram-negative bacteria. The synthesis of this compound could lead to the discovery of new antimicrobial agents .
Case Study 1: Antifungal Evaluation
A study focused on synthesizing novel triazole derivatives showed that certain compounds exhibited minimum inhibitory concentrations (MIC) lower than those of standard antifungal agents like fluconazole. This indicates that N-(4-phenoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide could be a candidate for further antifungal studies .
Case Study 2: Anticancer Activity
In a comparative study of various triazole derivatives against cancer cell lines, compounds with similar functional groups demonstrated significant growth inhibition rates. The potential application of this compound in cancer therapy warrants further investigation into its mechanism of action and efficacy against specific cancer types .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
Table 1: Structural Comparison of Key Analogues
Key Observations :
- Phenyl Ring Modifications: The phenoxy group in the target compound provides bulkiness and moderate hydrophobicity compared to smaller substituents like methoxy () or acetyl ().
- Methyl substituents () reduce steric hindrance compared to propenyl.
- Pyridinyl Position : Pyridin-3-yl (target compound) vs. pyridin-4-yl () alters electronic distribution and binding orientation in molecular targets.
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations :
- The target compound’s phenoxy group contributes to higher LogP (3.8) compared to methoxy (3.2) or acetyl (2.5) analogues.
- Amino-substituted triazoles () exhibit improved solubility due to hydrogen-bonding capacity.
- Bulky substituents like propan-2-yl anilino () drastically reduce solubility despite polar groups.
Key Observations :
- The target compound’s propenyl and pyridin-3-yl groups may target kinases or growth factor receptors, though direct evidence is lacking.
- Amino-substituted triazoles () and hydroxyacetamides () show validated bioactivity, suggesting that modifying the target compound’s propenyl group to include polar moieties could enhance efficacy.
- Anti-exudative activity in furan-containing analogues () highlights the role of heterocyclic substituents in inflammation modulation.
Preparation Methods
Reaction Scheme:
Procedure:
-
Cyclocondensation :
-
Thiation :
Key Data:
| Parameter | Value |
|---|---|
| Melting Point | 148–150°C |
| H NMR (DMSO-) | δ 8.90 (s, 1H, pyridine), 5.85–5.95 (m, 2H, CH=CH), 3.75 (d, 2H, CH) |
Reaction Scheme:
Procedure:
-
Dissolve 4-phenoxyaniline (10 mmol) in dichloromethane (DCM) with triethylamine (12 mmol).
-
Add chloroacetyl chloride (12 mmol) dropwise at 0°C and stir for 2 hours.
-
Wash with NaHCO (5%), dry over NaSO, and evaporate solvent.
-
Recrystallize from ethanol.
Key Data:
| Parameter | Value |
|---|---|
| Melting Point | 112–114°C |
| IR (KBr) | 3280 cm (N-H), 1665 cm (C=O) |
Reaction Scheme:
Procedure:
-
Mix 4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol (5 mmol) and N-(4-phenoxyphenyl)-2-chloroacetamide (5.5 mmol) in dry DMF.
-
Add KCO (10 mmol) and heat at 80°C for 6 hours under N.
-
Pour into ice-water, filter, and purify via silica gel chromatography (ethyl acetate/hexane, 3:7).
Key Data:
| Parameter | Value |
|---|---|
| Molecular Formula | CHNOS |
| HRMS (ESI+) | m/z 452.1492 [M+H] (calc. 452.1489) |
| H NMR (DMSO-) | δ 10.25 (s, 1H, NH), 8.75 (d, 1H, pyridine), 6.90–7.45 (m, 9H, aromatic), 5.80–5.95 (m, 2H, CH=CH) |
Optimization and Challenges
Critical Parameters
Q & A
Q. What are the critical steps in synthesizing this compound, and how is reaction progress monitored?
The synthesis involves multi-step reactions, starting with the formation of the triazole-thiol intermediate via cyclization of hydrazides and iso-thiocyanates under reflux in ethanol. Subsequent alkylation with α-chloroacetamide derivatives in the presence of KOH or NaOH yields the target compound. Reaction progress is monitored using thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to ensure intermediate purity. Final purification employs recrystallization from ethanol or methanol .
Q. Which analytical techniques are essential for confirming structural integrity and purity?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is used to verify functional groups and connectivity, while mass spectrometry (MS) confirms molecular weight. High-resolution X-ray crystallography (via SHELX programs) resolves 3D conformation, and HPLC ensures >95% purity by quantifying impurities. Infrared (IR) spectroscopy identifies key bonds like C=S and N-H .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield and minimize by-products?
Optimization requires systematic variation of parameters:
- Catalysts : Zeolite Y-H or pyridine improves regioselectivity in triazole formation .
- Solvents : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the triazole sulfur.
- Temperature : Controlled reflux (150°C) accelerates cyclization while avoiding decomposition . Statistical tools like Design of Experiments (DoE) can model interactions between variables .
Q. What computational methods predict the compound’s interaction with biological targets?
Molecular docking (AutoDock Vina) and molecular dynamics simulations model binding affinity to enzymes (e.g., cyclooxygenase-2). Density Functional Theory (DFT) calculates frontier molecular orbitals to predict reactivity. Pharmacophore mapping identifies critical functional groups (e.g., pyridinyl and triazole) for target engagement .
Q. How do structural modifications influence anti-exudative or antiproliferative activity?
Structure-Activity Relationship (SAR) studies reveal:
- Pyridinyl substitution : 3-Pyridinyl enhances hydrogen bonding with biological targets compared to 4-pyridinyl .
- Allyl group (prop-2-en-1-yl) : Increases lipophilicity, improving membrane permeability .
- Phenoxyphenyl moiety : Modulates steric effects, with para-substitution optimizing target binding . Bioassays (e.g., formalin-induced edema in rats) quantify activity changes post-modification .
Q. How can contradictions in biological data across studies be resolved?
Contradictions may arise from assay variability (e.g., cell line specificity) or impurities. Mitigation strategies include:
- Standardized protocols : Use identical cell lines (e.g., MCF-7 for antiproliferative assays) and positive controls.
- Meta-analysis : Pool data from multiple studies to identify trends.
- Analytical validation : Re-test compounds with conflicting results using LC-MS to confirm purity .
Methodological Considerations
Q. What strategies validate crystallographic data for this compound?
SHELXL refinement (via Olex2) cross-validates bond lengths/angles against the Cambridge Structural Database. Residual density maps (<0.3 eÅ⁻³) ensure no missed electron density. Twinning tests (e.g., ROTAX) confirm crystal quality .
Q. How to design derivatives for improved pharmacokinetic properties?
- LogP optimization : Introduce electron-withdrawing groups (e.g., -CF₃) to balance solubility and permeability.
- Metabolic stability : Replace labile groups (e.g., allyl with cyclopropyl) to reduce CYP450-mediated oxidation.
- Prodrug approaches : Mask polar groups (e.g., acetamide) with ester linkages for enhanced bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
